4-(N,N-dimethylsulfamoyl)-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
The compound 4-(N,N-dimethylsulfamoyl)-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide features a 1,2,4-triazole core substituted with:
- A 2-methoxyphenyl group at position 2.
- A thio-linked 2-oxoethyl group connected to a thiazol-2-ylamino moiety at position 3.
- A benzamide group with a dimethylsulfamoyl substituent at the para position.
This structural complexity confers unique electronic, steric, and solubility properties, making it a candidate for therapeutic applications. Below, we compare its features with structurally related compounds from recent literature.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O5S3/c1-30(2)39(34,35)17-10-8-16(9-11-17)22(33)26-14-20-28-29-24(31(20)18-6-4-5-7-19(18)36-3)38-15-21(32)27-23-25-12-13-37-23/h4-13H,14-15H2,1-3H3,(H,26,33)(H,25,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCIPARJWSCFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 610.7 g/mol. The structure includes multiple pharmacophores, such as a triazole ring and a thiazole moiety, which are known to contribute to biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole structures exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A study evaluated the antimicrobial activity of various synthesized compounds against common pathogens. The results showed that derivatives similar to the target compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 4b | Staphylococcus aureus | 16 |
| 4b | Escherichia coli | 64 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research has shown that compounds with similar structures can induce apoptosis in cancer cells:
- Cytotoxicity Assays : In cell line studies, certain analogs demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The presence of the triazole and thiazole rings is believed to enhance these effects by interfering with cellular signaling pathways related to cancer proliferation .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases.
- DPPH Radical Scavenging Test : Compounds similar to the target molecule have been tested for their ability to scavenge free radicals. The IC50 values for these compounds were found to be comparable to standard antioxidants like ascorbic acid, indicating a strong potential for antioxidant activity .
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| 4-amino-3-(2-hydroxyphenyl)-1H-1,2,4-triazole | 32.364 | |
| Ascorbic Acid | 28.546 |
Case Studies
Several case studies highlight the biological efficacy of compounds related to 4-(N,N-dimethylsulfamoyl)-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide :
- Antibacterial Efficacy : A synthesized derivative was reported to have potent antibacterial effects against multi-drug resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating infections caused by resistant pathogens .
- Anticancer Studies : Another study revealed that a related compound could inhibit tumor growth in vivo models by inducing apoptosis in cancer cells through mitochondrial pathways .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of triazole and thiazole rings, which are crucial for its biological activity. Characterization is performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry to confirm the molecular structure and purity.
Antimicrobial Properties
Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial activities. For instance, derivatives of similar structures have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger . The presence of the sulfamoyl group in the compound enhances its interaction with biological targets, potentially leading to improved antibacterial properties.
Anticancer Potential
Studies on related compounds suggest that triazole derivatives can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways involved in cancer cell proliferation. The thiazole component may also contribute to this activity by inducing apoptosis in cancer cells .
Applications in Medicinal Chemistry
The compound's unique structural features make it a candidate for developing new pharmaceuticals. Its potential applications include:
- Antibacterial Agents : Given its promising antimicrobial properties, this compound could be developed into a new class of antibiotics.
- Antifungal Treatments : Its effectiveness against fungal pathogens positions it as a potential antifungal agent.
- Cancer Therapy : The anticancer properties observed in similar compounds suggest that this molecule could be explored further for cancer treatment applications.
Agricultural Applications
Compounds with similar structures have been investigated for their herbicidal and insecticidal activities. The triazole ring is known to possess fungicidal properties, making this compound a candidate for agricultural use to control fungal diseases in crops .
Case Studies
- Antibacterial Activity Study : A study evaluating the antibacterial efficacy of similar triazole derivatives demonstrated significant inhibition of bacterial growth at low concentrations, indicating that modifications to the triazole structure can enhance activity .
- Cancer Cell Line Testing : Research on related compounds showed that they effectively inhibited the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Agricultural Field Trials : Trials using thiazole-containing compounds have shown promising results in controlling plant pathogens, suggesting that this compound may also provide benefits in agricultural settings .
Comparison with Similar Compounds
Comparative Data Table
Key Structural and Functional Insights
The thiazol-2-ylamino moiety introduces π-π stacking capability, absent in simpler thioether-linked compounds .
Solubility and Stability :
- S-Alkylated triazoles () exhibit enhanced solubility due to sulfonyl groups but may suffer from metabolic instability compared to the target’s thioether linkage .
Bioactivity Potential: Triazole-thiazole hybrids (e.g., compound 8a, ) demonstrate anticancer activity, suggesting the target compound’s thiazole and triazole motifs could synergize in therapeutic applications .
Q & A
Q. What synthetic strategies are commonly employed to prepare this compound and its structural analogs?
The synthesis typically involves multi-step reactions, including:
- Intramolecular cyclization of thiosemicarbazides to form the 1,2,4-triazole core .
- Mannich reactions or nucleophilic substitutions to introduce sulfamoyl, thiazole, or benzamide moieties .
- Reflux conditions (e.g., ethanol or acetone as solvents, glacial acetic acid as a catalyst) to facilitate cyclization or coupling steps . Key intermediates, such as 4-(4-methoxyphenyl)-substituted triazoles, are synthesized before functionalization with thiol or acetamido groups .
Q. How is the compound characterized post-synthesis?
Standard characterization methods include:
- Spectroscopic techniques : H NMR and C NMR to confirm molecular structure and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
- Melting point analysis to assess purity . Advanced studies may use IR spectroscopy to identify functional groups (e.g., thiole-thione tautomerism) .
Q. What biological activities have been preliminarily reported for this compound?
Structural analogs exhibit broad bioactivity , including:
- Antimicrobial effects via thiazole and triazole moieties disrupting bacterial membranes .
- Anticancer potential through interactions with enzymes like 5-lipoxygenase .
- Antiviral activity attributed to mercapto-substituted triazoles . Initial screening often involves in vitro assays (e.g., MIC tests for antimicrobial activity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst use : Anhydrous potassium carbonate improves thiol-alkylation reactions .
- Temperature control : Reflux at 70–80°C balances reaction rate and byproduct minimization .
- Purification : Recrystallization from ethanol or column chromatography removes unreacted intermediates .
Q. How to address contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. trifluoromethyl groups) alter target affinity .
- Assay conditions : Differences in cell lines, concentrations, or incubation times impact results . Methodological solutions :
- Dose-response curves to standardize potency comparisons .
- Molecular docking to correlate structural features with target binding (e.g., benzo[d]thiazole interactions with kinase domains) .
Q. What computational and experimental approaches elucidate target interactions?
- Molecular docking simulations : Predict binding modes with proteins like 5-lipoxygenase-activating protein (FLAP) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics .
- SAR studies : Systematically modify substituents (e.g., thioether vs. sulfonamide linkers) to identify critical pharmacophores .
Q. How to resolve challenges in solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .
- Nanoparticle encapsulation : Improves delivery to target tissues .
- LogP optimization : Adjust hydrophobic substituents (e.g., methyl vs. phenyl groups) to balance membrane permeability and aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
